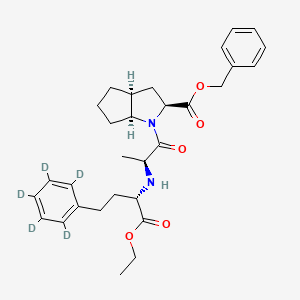

Ramipril Benzyl Ester-d5

説明

Significance of Stable Isotope Labeling in Pharmaceutical Chemistry

Stable isotope labeling is a fundamental technique in pharmaceutical chemistry, providing profound insights into the absorption, distribution, metabolism, and excretion (ADME) of drug compounds. musechem.comchemicalsknowledgehub.com By incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, researchers can track its journey through biological systems with high precision. musechem.commetsol.com This method is particularly valuable as it does not significantly alter the molecule's chemical properties, ensuring that its biological behavior remains representative of the non-labeled parent drug. musechem.com

The primary advantages of stable isotope labeling include:

Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com

Metabolic Pathway Elucidation: It allows for the unambiguous identification and quantification of drug metabolites, even in complex biological matrices like blood or urine. nih.gov

Pharmacokinetic Studies: The use of labeled compounds provides detailed information on a drug's half-life, clearance, and bioavailability. wikipedia.orgnih.gov

Internal Standards: Isotopically labeled compounds are considered the gold standard for use as internal standards in quantitative bioanalysis. texilajournal.comaptochem.com They co-elute with the analyte of interest and exhibit similar ionization properties in mass spectrometry, which helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements. texilajournal.comclearsynth.com

Overview of Ramipril (B1678797) and its Ester Prodrug Precursors

Ramipril is a potent, long-acting ACE inhibitor used in the management of hypertension and heart failure. inrae.frgeneesmiddeleninformatiebank.nlnih.gov It functions as a prodrug, meaning it is administered in an inactive or less active form and is then converted to its active metabolite, ramiprilat (B1678798), within the body. inrae.frnih.govwikipedia.org This conversion is primarily carried out by esterase enzymes in the liver. geneesmiddeleninformatiebank.nldrugbank.com

The active form, ramiprilat, inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. nih.gov Angiotensin II is a potent vasoconstrictor, and by blocking its production, ramiprilat leads to vasodilation and a reduction in blood pressure.

Ramipril itself is synthesized through a series of chemical reactions, often involving esterified intermediates to protect certain chemical groups during the process. researchgate.net One such intermediate is Ramipril Benzyl (B1604629) Ester. google.com This compound features a benzyl ester group, which enhances its stability during the manufacturing process. The benzyl group is later removed to yield the final ramipril molecule. google.com

Rationale for Deuterium Incorporation in Ramipril Benzyl Ester for Research Applications

The synthesis of Ramipril Benzyl Ester-d5, where five hydrogen atoms on the phenyl ring of the benzyl ester group are replaced with deuterium atoms, is driven by its utility in specific research applications. simsonpharma.com The primary rationale for this deuteration is to create a highly effective internal standard for use in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comnih.gov

The key advantages of using this compound as an internal standard are:

Co-elution with the Analyte: Since the physical and chemical properties of the deuterated and non-deuterated forms are nearly identical, they behave similarly during chromatographic separation, ensuring they reach the detector at the same time. texilajournal.com

Distinct Mass-to-Charge Ratio: The five deuterium atoms increase the mass of the molecule by five atomic mass units. simsonpharma.com This mass difference allows the mass spectrometer to easily distinguish between the analyte (Ramipril Benzyl Ester) and the internal standard (this compound). aptochem.com

Compensation for Matrix Effects: Biological samples are complex mixtures that can sometimes interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as matrix effects. Because the deuterated internal standard is affected by these interferences in the same way as the analyte, it allows for accurate correction and more reliable quantification. clearsynth.com

In addition to its role as an internal standard, deuterated compounds like this compound can also be used in metabolic studies to trace the fate of the benzyl ester portion of the molecule. cdnsciencepub.com While the primary focus for this specific compound is as an analytical tool, the broader field of deuterated pharmaceuticals also explores how deuterium substitution can alter a drug's metabolic stability, potentially leading to improved pharmacokinetic profiles. wikipedia.orgnih.govresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1/i4D,6D,7D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENMFAJWBVYHGL-NITSAHBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)OCC4=CC=CC=C4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661947 | |

| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356929-60-6 | |

| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Ramipril (B1678797) Benzyl (B1604629) Ester Precursors

The synthesis of precursors to Ramipril Benzyl Ester is a critical stage that dictates the efficiency and stereochemical outcome of the entire manufacturing process. Key intermediates, such as the bicyclic amino acid (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid, are central to these synthetic routes. google.combldpharm.comsigmaaldrich.comcymitquimica.comchemicalbridge.co.uk The strategies employed often focus on creating the ester and ensuring the correct chirality of the molecule.

The formation of the benzyl ester is a crucial step, often achieved through peptide coupling reactions. These reactions involve the activation of a carboxylic acid group to facilitate its reaction with benzyl alcohol.

A widely utilized method for the formation of the amide bond in the synthesis of Ramipril and its benzyl ester intermediate involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBT). epo.orggoogle.compeptide.comyoutube.com This combination is effective in promoting the condensation of an acid addition salt of benzyl (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylate with N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine. google.com

The reaction mechanism begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. bachem.com This intermediate is susceptible to racemization. The inclusion of HOBT mitigates this issue by reacting with the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization. youtube.combachem.comrsc.org This active ester then reacts with the amine to form the desired peptide bond, regenerating HOBT. bachem.com The use of DCC/HOBT is advantageous as it often leads to higher yields and reduced levels of epimerization. youtube.com The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be removed by filtration. bachem.com

| Reagent/Component | Function | Key Considerations |

| DCC | Carbodiimide coupling agent | Activates carboxylic acid; byproduct (DCU) is insoluble. bachem.com |

| HOBT | Additive | Reduces racemization by forming a more stable active ester. youtube.combachem.comrsc.org |

| Base | (e.g., tertiary amine) | Often required when starting with an amino acid salt to neutralize the acid. bachem.com |

| Solvent | (e.g., Dichloromethane) | Must be anhydrous to prevent hydrolysis of intermediates. google.com |

An alternative strategy for ester formation involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate. This can be achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comlibretexts.org The resulting acid chloride is highly electrophilic and reacts readily with benzyl alcohol to form the corresponding benzyl ester. libretexts.org

This method offers the advantage of producing an irreversible reaction, driving the equilibrium towards the ester product. libretexts.org The synthesis of a key Ramipril intermediate, 2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester, can be accomplished through a sequence that includes the formation of an acid chloride. google.com It is crucial to carry out these reactions under anhydrous conditions, as acid chlorides are readily hydrolyzed by water. libretexts.org

The therapeutic efficacy of Ramipril is dependent on its specific stereochemistry, possessing five chiral centers all in the S-configuration. google.com Therefore, controlling the stereochemistry of the intermediates, including the Ramipril Benzyl Ester precursor, is of paramount importance. This is achieved through either resolving a racemic mixture or by employing asymmetric synthesis methodologies.

A common industrial approach to obtaining enantiomerically pure intermediates is through the resolution of a racemic mixture. For the synthesis of the key bicyclic intermediate of Ramipril, a racemic mixture of 2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester is often produced initially. epo.orgwipo.int This racemic mixture is then resolved by forming diastereomeric salts with a chiral resolving agent.

Several chiral acids have been successfully employed for this purpose, including L-(+)-mandelic acid and substituted tartaric acids like (-)-dibenzoyl-L-tartaric acid. epo.orgwipo.int The process involves reacting the racemic benzyl ester with the chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. google.com Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (S,S,S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester. patsnap.com

| Chiral Resolving Agent | Racemic Intermediate | Principle of Separation |

| L-(+)-Mandelic Acid | Racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester | Formation of diastereomeric salts with different solubilities. epo.org |

| (-)-Dibenzoyl-L-tartaric acid | Racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester | Formation and separation of diastereomeric salts via crystallization. wipo.int |

| O,O-Diacyl-tartaric acids | Racemic 2-azabicyclo[3.3.0]octane-3-carboxylic acid | Diastereomeric salt formation for subsequent esterification and separation. google.com |

High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful analytical technique used to determine the enantiomeric purity of the resolved intermediates and the final Ramipril product. tandfonline.comresearchgate.net

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds by creating the desired stereocenters selectively. nih.goviipseries.orgtaylorandfrancis.com For the synthesis of the Ramipril intermediate (S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester, the SAMP/RAMP hydrazone methodology has been reported as an effective asymmetric strategy. researchgate.net This method utilizes chiral auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to introduce chirality.

The synthesis can start from an achiral precursor like cyclopentanone, which is converted to a chiral SAMP-hydrazone. researchgate.netgoogleapis.com Subsequent stereoselective reactions are then carried out, with the chiral auxiliary directing the formation of the new stereocenters. After the desired chiral centers are established, the auxiliary is removed to yield the enantiomerically enriched product. While effective, the industrial application of such methods can be limited by the high cost and commercial availability of the chiral auxiliaries. googleapis.com Other asymmetric approaches may involve the use of chiral substrates derived from a "chiral pool," which are naturally occurring enantiopure compounds. iipseries.org

Enantioselective Synthesis and Stereochemical Control of Intermediates

Deuteration Strategies for Ramipril Benzyl Ester-d5

The introduction of five deuterium (B1214612) atoms onto the phenyl ring of Ramipril Benzyl Ester is a key structural feature of this compound. This is typically achieved through two primary strategies: site-specific deuterium labeling of the phenyl moiety or by utilizing a deuterated precursor in a multi-step synthesis.

Site-Specific Deuterium Labeling Approaches on the Phenyl Moiety

One theoretical approach to the synthesis of this compound involves the direct deuteration of a precursor already containing the phenyl group. This can be accomplished through catalytic hydrogen-deuterium exchange reactions. Transition metal catalysts, such as palladium, platinum, or rhodium, are known to facilitate the exchange of hydrogen atoms for deuterium on aromatic rings.

In a hypothetical scenario, a precursor molecule like N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine could be subjected to a deuteration-friendly environment. This would involve a deuterium source, such as deuterium gas (D2) or heavy water (D2O), in the presence of a suitable catalyst. The catalyst activates the C-H bonds on the phenyl ring, allowing for the substitution with deuterium atoms. The efficiency and regioselectivity of this process would depend on the specific catalyst and reaction conditions employed.

| Catalyst Type | Potential Advantages | Potential Challenges |

| Palladium on Carbon (Pd/C) | Readily available, effective for aromatic deuteration. | May require elevated temperatures and pressures; potential for over-reduction of other functional groups. |

| Platinum(IV) Oxide (PtO2) | Highly active catalyst. | Can be less selective, leading to deuteration at other positions. |

| Wilkinson's Catalyst (RhCl(PPh3)3) | Homogeneous catalyst, potentially offering higher selectivity under milder conditions. | Cost and removal from the final product can be concerns. |

Precursor Deuteration in Multi-step Synthetic Routes

A more common and controlled method for synthesizing this compound involves the use of a deuterated starting material in a multi-step synthetic pathway. This approach ensures the precise placement and number of deuterium atoms in the final molecule.

The synthesis would commence with a commercially available deuterated precursor, such as benzene-d6 (B120219). Through a series of chemical reactions, this deuterated building block is transformed into a key intermediate that already contains the phenyl-d5 moiety. For instance, benzene-d6 could be used to synthesize 3-(phenyl-d5)propanoic acid, a crucial precursor for the side chain of Ramipril.

This deuterated acid can then be coupled with other non-deuterated fragments of the Ramipril molecule through standard peptide coupling and esterification reactions to ultimately yield this compound. This method offers greater control over the isotopic labeling and avoids the potentially harsh conditions of direct deuteration on a more complex molecule.

Derivatization and Synthesis of Related Labeled Impurities for Analytical Reference

The synthesis of deuterated analogs of Ramipril and its metabolites is essential for their use as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). These labeled standards allow for accurate quantification of the unlabeled drug and its byproducts in biological matrices.

Synthesis of Deuterated Ramipril and its Metabolites (e.g., Ramipril-d5 (B562201), N-Nitroso Ramipril-D5, Ramipril-d5 Acyl-β-D-glucuronide)

The synthesis of these deuterated reference compounds typically starts from a deuterated precursor, often Ramipril-d5 itself, which can be obtained from the debenzylation of this compound.

Ramipril-d5: This is synthesized by the catalytic hydrogenation of this compound. The benzyl ester group is selectively removed, yielding the deuterated active pharmaceutical ingredient.

N-Nitroso Ramipril-D5: This deuterated impurity can be synthesized from Ramipril-d5 through nitrosation. The secondary amine group in the Ramipril-d5 molecule reacts with a nitrosating agent, such as sodium nitrite, under acidic conditions to form the N-nitroso derivative.

Ramipril-d5 Acyl-β-D-glucuronide: The synthesis of this major metabolite involves the enzymatic or chemical conjugation of Ramipril-d5 with a glucuronic acid donor. This process mimics the metabolic pathway in the body where the carboxylic acid group of Ramipril is linked to glucuronic acid to facilitate its excretion.

The availability of these synthesized deuterated compounds as certified reference materials is critical for regulatory compliance and for ensuring the accuracy and reliability of analytical data in pharmaceutical development and clinical studies.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1356929-60-6 | C30H33D5N2O5 | 511.66 |

| Ramipril-d5 | 1356352-52-7 | C23H27D5N2O5 | 421.54 |

| N-Nitroso Ramipril-D5 | Not Available | C23H26D5N3O6 | 450.54 |

| Ramipril-d5 Acyl-β-D-glucuronide | Not Available | C29H35D5N2O11 | 597.67 |

Advanced Analytical Methodologies and Characterization

Application of Ramipril (B1678797) Benzyl (B1604629) Ester-d5 as an Internal Standard in Quantitative Bioanalysis

Deuterated analogs, such as Ramipril Benzyl Ester-d5, are considered the gold standard for internal standards in quantitative mass spectrometry. Their chemical and physical properties are nearly identical to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, their difference in mass, due to the incorporated deuterium (B1214612) atoms, allows them to be distinguished and measured separately by the mass spectrometer. caymanchem.com This co-behavior compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible quantification. caymanchem.comuib.no Ramipril-d5 (B562201), a closely related analog, is frequently used as an internal standard for the quantification of ramipril in various biological fluids, illustrating the utility of this approach. caymanchem.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of ramipril and its related compounds due to its high selectivity, sensitivity, and speed. oup.comresearchgate.net The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired analytical performance. The use of a deuterated internal standard like this compound is integral to this process, compensating for analytical variability. oup.com

The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and separation from endogenous matrix components, ensuring that the analyte and its deuterated internal standard co-elute. Research on the closely related compound ramipril demonstrates typical chromatographic conditions that would be applicable when developing a method for Ramipril Benzyl Ester and its d5 analog. Reversed-phase chromatography using C18 columns is common. uib.noresearchgate.net The mobile phase composition is critical and is generally a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) to control pH and improve peak shape. researchgate.netresearchgate.net

Table 1: Examples of Chromatographic Conditions for Ramipril Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Luna C18 (2) 100A (150 × 4.6 mm, 5 µm) researchgate.net | Hypurity C18 (150 mm × 4.6 mm, 5 µ) researchgate.net | Enable C18 G (150mm×4.6mm, 5μm) researchgate.net |

| Mobile Phase | Methanol and 5 mM ammonium acetate buffer (pH 4.5) researchgate.net | Methanol and 0.2% (v/v) formic acid in water researchgate.net | Methanol and 0.1% formic acid in water researchgate.net |

| Composition | 85:15 (v/v) researchgate.net | Gradient conditions researchgate.net | 85:15 (v/v) researchgate.net |

| Flow Rate | Not specified | Not specified | 0.5 mL/min researchgate.net |

| Run Time | 7.0 min researchgate.net | Not specified | Not specified |

Mass spectrometric detection provides the selectivity and sensitivity required for measuring low concentrations of drugs in complex biological matrices. The process involves optimizing the ion source to efficiently generate ions from the analyte and internal standard, and then selecting specific fragmentation patterns for monitoring.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

Mass Spectrometric Parameters for Detection and Quantification

Selection of Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process creates a highly specific and sensitive "transition." For an analysis using a deuterated internal standard, one MRM transition is developed for the analyte and a separate one for the standard. The mass shift from the deuterium labeling results in a different precursor ion mass for the internal standard, while the product ion can be either the same or different, depending on where the deuterium atoms are located on the molecule. researchgate.net

While specific transitions for this compound are proprietary to the developing laboratory, the principles are illustrated by the published transitions for ramipril and its d5 internal standard.

Table 2: Example MRM Transitions for Ramipril and Ramipril-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |

|---|---|---|---|---|

| Ramipril | 415.6 | 154.0 | Negative | researchgate.net |

| Ramipril-d5 | 420.3 | 154.0 | Negative | researchgate.net |

Optimization of Ion Source and Polarity

The choice of ionization technique and polarity is crucial for maximizing sensitivity. Electrospray ionization (ESI) is commonly used for compounds like ramipril and its esters. researchgate.netsrce.hr The selection of positive or negative ion mode depends on the chemical structure of the analyte and its ability to either accept a proton ([M+H]⁺) or lose a proton ([M-H]⁻). For ramipril, methods have been successfully developed using both positive and negative ESI modes. researchgate.netresearchgate.net For instance, one method utilized a turbo ion source in negative polarity for both ramipril and ramipril-d5. researchgate.net Another study employed positive mode ESI. researchgate.net In some cases, periodical polarity switching is used within a single run to detect multiple compounds that ionize under different conditions. oup.com Optimization involves adjusting parameters like capillary voltage, source temperature, and gas flows to achieve a stable and intense signal.

Once the LC-MS/MS method is developed, it must undergo a rigorous validation process to ensure it is reliable for its intended purpose, following guidelines from regulatory agencies. The use of a deuterated internal standard like this compound is key to meeting the stringent acceptance criteria for these validation parameters. Validation typically assesses selectivity, linearity, accuracy, precision, recovery, and matrix effects. researchgate.net

Selectivity: The method must be able to differentiate and quantify the analyte from other components in the sample matrix.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated, and its correlation coefficient (r²) should be close to 1.0. For ramipril, linearity has been established over concentration ranges such as 2-170 ng/mL and 50.3–32,850.6 pg/mL. researchgate.netresearchgate.net

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the results. These are typically assessed at multiple concentration levels (quality control samples). For a ramipril assay, intra- and inter-day precision values were reported to be within 5.2% and 5.0%, respectively. researchgate.net Another study reported accuracy and precision to be within ±15%. researchgate.net

Recovery and Matrix Effect: Recovery refers to the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte. The internal standard is critical for correcting any variability in recovery or matrix effects. In one study, the matrix effect for ramipril was determined to be a low 3.5%. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| Ramipril |

| Ramipril Benzyl Ester |

| This compound |

| Ramipril-d5 |

| Ramiprilat (B1678798) |

| Acetonitrile |

| Methanol |

| Formic Acid |

Validation of Analytical Methods using Deuterated Standards

Assessment of Selectivity and Specificity in Complex Matrices

The selectivity and specificity of an analytical method are paramount, especially when dealing with complex biological matrices such as plasma and urine. This compound is instrumental in developing methods that can distinguish the target analyte from endogenous interferences. For instance, in the development of a gas chromatography-mass spectrometry (GC-MS) method for ramipril and its active metabolite ramiprilat, an interfering glucuronide metabolite was identified. researchgate.net The use of a deuterated internal standard like Ramipril-d5 helps in accurately quantifying the parent drug despite the presence of closely related metabolites. researchgate.net

To ensure selectivity, methods undergo rigorous validation. This often involves analyzing multiple sources of the biological matrix to assess for potential interferences at the retention time of the analyte and the internal standard. In a study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the method was validated for selectivity, and no significant interference was observed from endogenous plasma components at the retention times of ramipril and the internal standard, Ramipril-d5. researchgate.net This demonstrates the high specificity achievable with the use of a deuterated internal standard.

Determination of Linearity and Lower Limit of Quantification (LLOQ)

The linearity of an analytical method establishes the concentration range over which the instrument response is directly proportional to the analyte concentration. The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. This compound is crucial in establishing these parameters for methods quantifying ramipril and its related compounds.

In a highly sensitive LC-MS/MS method for the simultaneous estimation of Ramipril and Telmisartan in human plasma, Ramipril-d5 was used as an internal standard. researchgate.net The method demonstrated excellent linearity over a specific concentration range. researchgate.net Similarly, another LC-MS/MS method for ramipril determination in human plasma using Ramipril-d5 as an internal standard showed a linear range with a high coefficient of determination (r > 0.999). researchgate.net

The LLOQ is a critical parameter for bioanalytical methods. For a UPLC-QTOF-MS method, the LLOQ for ramipril was determined to be 0.5 ng/mL. researchgate.net Another GC-MS method established an LLOQ of 1.0 nmol/L for both ramipril and ramiprilat in plasma and urine. researchgate.net

Table 1: Linearity and LLOQ Data for Ramipril Analytical Methods

| Analytical Method | Analyte(s) | Internal Standard | Linearity Range | LLOQ |

| LC-MS/MS | Ramipril, Telmisartan | Ramipril-d5, Telmisartan-d3 | Not specified | Not specified |

| LC-MS/MS | Ramipril | Ramipril-d5 | 50.3–32,850.6 pg/mL | Not specified |

| UPLC-QTOF-MS | Ramipril | Not specified | Not specified | 0.5 ng/mL |

| GC-MS | Ramipril, Ramiprilat | Not specified | 1-300 nmol/L | 1.0 nmol/L |

Precision and Accuracy Studies using Quality Control Samples

Precision and accuracy are fundamental to the validation of any quantitative analytical method. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. These are typically assessed using quality control (QC) samples at multiple concentration levels. This compound, as an internal standard, plays a pivotal role in achieving high precision and accuracy by correcting for variability in sample preparation and instrument response.

For a validated LC-MS/MS method, intra- and inter-day precision and accuracy were evaluated using QC samples. The intra- and inter-day precision values for ramipril at the LLOQ level were within 5.2% and 5.0%, respectively. researchgate.net Another study reported intra- and inter-batch precision for ramipril and ramiprilat in plasma or urine to be better than 10% and 5% at concentrations of 2 and 80 nmol/L, respectively. researchgate.net In a UPLC-QTOF-MS method, the relative standard deviation (RSD) for precision ranged from 3.3% to 8.6%. researchgate.net

Table 2: Precision and Accuracy Data for Ramipril Analytical Methods

| Analytical Method | Analyte(s) | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy |

| LC-MS/MS | Ramipril | LLOQ | < 5.2% | < 5.0% | Not specified |

| GC-MS | Ramipril, Ramiprilat | 2 nmol/L | < 10% | < 5% | Not specified |

| GC-MS | Ramipril, Ramiprilat | 80 nmol/L | < 10% | < 5% | Not specified |

| UPLC-QTOF-MS | Ramipril | Three concentrations | 3.3% to 8.6% | Not specified | Mean recovery 65.3% to 97.3% |

Evaluation of Matrix Effects in Biological Samples

Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS analyses. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as it co-elutes with the analyte and experiences similar matrix-induced suppression or enhancement.

In a study quantifying ramipril in human plasma, the matrix effect was assessed, and it was determined that no significant matrix effect was observed within the linearity range. researchgate.net The degree of the matrix effect for ramipril was found to be 3.5%, which did not impact the analysis. researchgate.net This demonstrates the effectiveness of using a deuterated internal standard to mitigate the influence of the sample matrix.

Role in Qualitative Analysis and Structural Elucidation of Related Compounds

Beyond quantitative analysis, this compound is also valuable in qualitative studies, particularly in the structural elucidation of related compounds and impurities.

Fragmentation Pattern Studies using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, provides highly accurate mass measurements, enabling the determination of elemental compositions and aiding in the structural elucidation of unknown compounds. rsc.org The fragmentation pattern of a compound is like a fingerprint that can be used for its identification.

Studies on the fragmentation of ramipril using UPLC-Q-TOF-MS have allowed for the accurate measurement of fragment masses and the determination of their molecular and chemical formulas with high accuracy. researchgate.net The proposed fragmentation pathway for ramipril involves the hydrolysis of amide and ester bonds. researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, its known structure would allow for predictable shifts in the mass-to-charge ratio of fragments containing the deuterated phenyl group, aiding in the confirmation of fragmentation pathways of the non-deuterated analogue.

Application in Impurity Profiling and Identification for Quality Control

Regulatory guidelines require the identification and characterization of impurities in drug substances and products that are present above a certain threshold. spectroscopyonline.com this compound can be used as a reference material in the development of analytical methods for impurity profiling. Its well-defined structure and retention time can help in the relative identification and quantification of impurities.

The identification of degradation products in ramipril tablets has been performed using LC-MS/MS. spectroscopyonline.com In such studies, a deuterated standard can serve as a valuable tool to ensure the accuracy of the mass spectrometer and to help differentiate between isobaric interferences and true impurities. While not explicitly stated in the search results, the use of a deuterated standard like this compound would be a standard practice in a comprehensive impurity profiling study to ensure the reliability of the analytical data.

Utilization as a Certified Reference Material and Pharmaceutical Secondary Standard

This compound, a deuterated isotopologue of Ramipril Benzyl Ester, serves a critical role in modern pharmaceutical analysis. While it may not be formally recognized as a pharmacopeial Certified Reference Material (CRM) or a Pharmaceutical Secondary Standard in the same vein as the primary drug substance, its application as a high-purity analytical standard is indispensable, particularly in the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its primary function is as an internal standard for the accurate quantification of ramipril and its related substances in complex biological matrices.

The following table provides key specifications for this compound, typically found in supplier documentation.

| Property | Value |

| Chemical Name | benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |

| CAS Number | 1356929-60-6 |

| Molecular Formula | C₃₀H₃₃D₅N₂O₅ |

| Molecular Weight | 511.66 g/mol |

| Typical Purity | ≥98% |

| Isotopic Purity | ≥99% deuterated forms (d1-d5) |

Traceability against Pharmacopeial Standards (e.g., USP, EP, BP)

Direct traceability of this compound to pharmacopeial standards such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP) is not a standard requirement for its principal application as an internal standard. Regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) specify that while the reference standard for the analyte (in this case, Ramipril) must be of the highest purity and thoroughly characterized, a certified reference standard is not mandatory for the internal standard. tandfonline.compharmtech.com

Instead, the emphasis is on demonstrating the suitability of the internal standard for its intended use. tandfonline.com This involves a rigorous in-house qualification process by the analytical laboratory. The qualification of this compound would typically involve:

Identity Confirmation: Verification of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Purity Assessment: Determination of chemical purity, often by High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to ensure the absence of impurities that could interfere with the analysis of the target analyte.

Isotopic Purity and Stability: Confirmation of the degree of deuteration and ensuring that no isotopic exchange (H-D exchange) occurs under the conditions of sample storage and analysis. tandfonline.com

Reputable suppliers of this compound, such as LGC Standards and Toronto Research Chemicals (TRC), provide a comprehensive Certificate of Analysis (CoA) with their products. lgcstandards.comamazonaws.com While not a pharmacopeial certificate, a thorough CoA from an accredited source (e.g., produced under ISO Guide 34) provides assurance of the material's identity, purity, and characterization, thereby supporting its qualification for use in regulated bioanalysis. amazonaws.com The Ramipril USP Reference Standard serves as the primary standard against which the quantification of ramipril is ultimately calibrated. sigmaaldrich.com

Application in Quality Control Testing and Method Development in Pharmaceutical Laboratories

The primary application of this compound in pharmaceutical laboratories is as an internal standard during the development, validation, and routine use of bioanalytical methods for pharmacokinetic and bioequivalence studies. clonagen.combioanalysisforum.jp Its structural similarity and identical physicochemical properties to the non-labeled Ramipril Benzyl Ester ensure that it behaves similarly during sample extraction, cleanup, and chromatographic separation.

Key applications include:

Method Development and Validation: During method development for the quantification of ramipril and its metabolites in biological fluids (e.g., plasma, urine), this compound is used to optimize extraction recovery and chromatographic conditions. clonagen.comnih.gov In method validation, it is crucial for assessing parameters like accuracy, precision, and matrix effects as stipulated by ICH M10 guidelines. ich.org

Quality Control in Bioanalysis: In a typical bioanalytical run, a known concentration of this compound is spiked into all calibration standards, quality control (QC) samples, and unknown study samples. gmp-compliance.org The ratio of the analyte's response to the internal standard's response is used for quantification. This approach corrects for variability that can occur during sample preparation and analysis, such as:

Inconsistent extraction recovery between samples.

Fluctuations in injection volume.

Ion suppression or enhancement in the mass spectrometer source (matrix effects).

The following table outlines a typical set of validation parameters for an LC-MS/MS method for ramipril where this compound would be used as an internal standard.

| Validation Parameter | Typical Acceptance Criteria | Role of this compound |

| Linearity | Correlation coefficient (r²) > 0.99 | Used to normalize the response of calibration standards. |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Normalizes analyte response to correct for analytical variability. |

| Matrix Effect | CV of IS-normalized matrix factor ≤15% | The response of the internal standard in different biological matrix lots is used to assess and correct for matrix-induced signal suppression or enhancement. |

| Extraction Recovery | Consistent and reproducible | The response of the internal standard is used to monitor the consistency of the extraction process across all samples. |

By compensating for these potential sources of error, this compound significantly enhances the robustness, accuracy, and reliability of the analytical method, ensuring the integrity of the data generated in preclinical and clinical studies. gmp-compliance.org

Research Applications in Metabolic and Biochemical Studies in Vitro/in Vivo Chemical

Isotopic Labeling for Tracing Metabolic Pathways in Preclinical Models

The use of stable isotope-labeled compounds, such as Ramipril (B1678797) Benzyl (B1604629) Ester-d5, is a cornerstone of modern drug metabolism studies. medchemexpress.comjuniperpublishers.com This approach allows researchers to trace the journey of a drug molecule through a biological system with high precision, overcoming challenges associated with complex biological matrices. acs.org

Ramipril is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active moiety, ramiprilat (B1678798), to exert its therapeutic effect. ontosight.ainih.govdrugbank.com This activation is a critical step in its mechanism of action. The primary activation pathway is the hydrolysis of the ester group, a reaction catalyzed by carboxylesterase enzymes found predominantly in the liver and kidneys. vulcanchem.comontosight.ainih.gov

The benzyl ester form of ramipril is a synthetic intermediate that enhances the compound's lipophilicity, a property that can influence its pharmacokinetic behavior. cymitquimica.com By using Ramipril Benzyl Ester-d5, researchers can meticulously study the hydrolysis of this specific ester group. When administered in preclinical models, the deuterated compound follows the same metabolic pathways as the unlabeled drug. However, the deuterium (B1214612) label—a +5 mass unit shift—allows for unambiguous tracking and quantification of the parent compound and its metabolites via liquid chromatography-mass spectrometry (LC-MS). This enables the precise characterization of the rate and location of prodrug activation by tissue-specific esterases, providing fundamental insights into the bioactivation process. nih.gov

Table 1: Key Compounds in Ramipril Activation

| Compound | Role | Key Characteristic |

|---|---|---|

| This compound | Deuterated Research Tool | Labeled precursor for tracing metabolic fate. |

| Ramipril | Prodrug | Inactive form requiring metabolic activation. nih.gov |

| Ramiprilat | Active Metabolite | Potent ACE inhibitor formed by ester hydrolysis. ontosight.ainih.gov |

| Tissue Esterases | Enzyme | Catalyze the conversion of ramipril to ramiprilat. ontosight.ainih.gov |

Beyond the initial activation, drug molecules often undergo further biotransformations. Isotopic labeling with this compound is instrumental in elucidating these subsequent enzyme-mediated pathways. scbt.com Because the deuterium atoms form a more stable bond with carbon than hydrogen atoms, their presence can sometimes alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), but they primarily serve as a conserved tag to follow the molecular backbone through various enzymatic reactions. juniperpublishers.comacs.org

Following the initial hydrolysis to ramipril-d5 (B562201) and then ramiprilat-d5 (B12404567), these deuterated molecules may undergo further metabolism, such as glucuronidation, to form inactive metabolites prior to excretion. nih.govresearchgate.net Using this compound as the starting compound ensures that all subsequent metabolites retain the deuterium label. This allows researchers to identify and quantify the full spectrum of metabolic products in complex biological samples like plasma and urine, helping to construct a comprehensive map of the drug's biotransformation. nih.gov

Characterization of Biotransformation Products using Deuterated Probes

A primary application of this compound is to serve as a deuterated probe for the confident identification and characterization of biotransformation products. caymanchem.com In mass spectrometry analysis, the mass difference between the deuterated compound and any potential endogenous molecules makes it possible to distinguish drug-derived material from background noise. researchgate.net

When a biological sample from a preclinical study involving this compound is analyzed, the mass spectrometer can be programmed to specifically look for pairs of compounds: the expected unlabeled metabolite and its corresponding deuterated analog, which will have a higher mass-to-charge ratio (m/z). The presence of a metabolite like ramiprilat-d5 (the active form derived from the deuterated prodrug) alongside its unlabeled version confirms the metabolic pathway. This dual-analysis approach provides definitive structural confirmation of metabolites.

Table 2: Example of Metabolic Transformations Tracked by Deuterated Labeling

| Precursor | Enzymatic Process | Key Metabolite | Detection Method |

|---|---|---|---|

| This compound | Hydrolysis | Ramipril-d5 | LC-MS/MS |

| Ramipril-d5 | Esterase-mediated Hydrolysis | Ramiprilat-d5 | LC-MS/MS |

| Ramiprilat-d5 | Glucuronidation | Ramiprilat-d5 Glucuronide | LC-MS/MS |

Assessment of Chemical Stability and Degradation Pathways in Biological Mimetic Systems

The intrinsic chemical stability of a drug is a critical attribute that influences its shelf-life and behavior in formulations. Ramipril is known to be susceptible to chemical degradation, particularly through hydrolysis and cyclization, which can be influenced by factors such as pH, temperature, and moisture. researchgate.netnih.gov

Forced degradation studies are conducted to understand how a drug breaks down under stress conditions (e.g., acid, base, oxidation, heat). researchgate.net When this compound is subjected to these conditions, any resulting degradation products will retain the five-deuterium atom label. This is particularly useful in LC-MS analysis, where the characteristic isotopic shift allows for the unequivocal identification of degradants originating from the drug molecule. emblasproject.org For instance, the formation of ramipril-diketopiperazine (a common cyclization degradant) under acidic conditions would be identified as ramipril-diketopiperazine-d5, confirming its origin from the parent drug. nih.gov This method helps to build a precise degradation map, which is essential for developing stable formulations.

The stability of ramipril is highly dependent on its chemical environment, especially pH. nih.gov Studies have shown that ramipril degrades in alkaline, acidic, and even neutral aqueous solutions. researchgate.netnih.gov In alkaline conditions (pH 8), the primary degradation product is ramiprilat (Impurity E), formed via hydrolysis. nih.gov In acidic environments (pH 3 and 5), the main degradant is the inactive diketopiperazine derivative (Impurity D). nih.gov

Using this compound in stability studies within these mimetic systems allows for precise quantification of the degradation process. Researchers can measure the rate of disappearance of the deuterated parent compound and the appearance of its deuterated degradants. This provides accurate kinetic data on stability under various conditions, aiding in the selection of appropriate excipients and buffer systems to maximize the stability of the final pharmaceutical product. nih.gov

Table 3: Common Degradation Pathways of Ramipril

| Stress Condition | Degradation Pathway | Major Degradation Product |

|---|---|---|

| Acidic pH (e.g., pH 3-5) | Intramolecular Cyclization | Ramipril-diketopiperazine (Impurity D) nih.gov |

| Alkaline pH (e.g., pH 8) | Hydrolysis | Ramiprilat (Impurity E) nih.gov |

| Oxidative Stress (e.g., H₂O₂) | Oxidation | Various oxidized derivatives researchgate.net |

| Heat | Thermal Degradation | Multiple products researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium (B1214612) Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of Ramipril (B1678797) Benzyl (B1604629) Ester-d5. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecular structure and, crucially, to confirm the position of the deuterium labels.

The chemical structure of Ramipril Benzyl Ester-d5, as provided by PubChem, is benzyl (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate. nih.gov

¹H NMR Analysis: In a ¹H NMR spectrum, the most significant feature for confirming deuteration is the absence of signals corresponding to the protons on the phenyl ring. In the non-deuterated analogue, these aromatic protons would typically appear as a multiplet in the δ 7.2-7.4 ppm region. For this compound, the integration of this region should be close to zero, providing direct evidence of successful deuteration on the phenyl group. The remaining proton signals for the ethyl ester, the benzyl ester, and the bicyclic core must be consistent with the expected structure of the ramipril backbone.

¹³C NMR Analysis: While ¹H NMR confirms the absence of protons, ¹³C NMR confirms the presence and location of the deuterated carbons. The carbon atoms directly bonded to deuterium (C-D) will exhibit altered signals. The typical singlet for a carbon atom in a proton-decoupled ¹³C spectrum will be replaced by a multiplet (typically a triplet for a -CD- group) due to C-D coupling. Furthermore, these signals will be significantly less intense due to the nuclear Overhauser effect (nOE) being absent and longer relaxation times.

Expected NMR Spectral Data Insights

| Analysis Type | Structural Feature | Expected Observation in this compound Spectrum |

|---|---|---|

| ¹H NMR | Phenyl Ring Protons | Absence of signals in the aromatic region (approx. δ 7.2-7.4 ppm). |

| ¹H NMR | Benzyl & Ethyl Protons | Signals corresponding to -CH₂- and -CH₃ groups remain present. |

| ¹H NMR | Bicyclic Core Protons | Complex multiplets corresponding to the core structure remain present. |

| ¹³C NMR | Deuterated Phenyl Carbons | Signals appear as low-intensity multiplets due to C-D coupling. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be very similar to its non-deuterated counterpart, with key absorption bands confirming the presence of esters and amides. The spectrum of the parent compound, ramipril, shows characteristic C=O stretching bands for ester and acid groups at 1748 cm⁻¹ and 1644 cm⁻¹, respectively. researchgate.net For this compound, one would expect to see strong absorption bands corresponding to the two ester C=O stretches. A key, albeit subtle, difference would be the presence of C-D stretching vibrations, which appear at a lower frequency (around 2100-2250 cm⁻¹) than C-H stretches (around 2850-3000 cm⁻¹).

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Aliphatic C-H | Stretch | 2850-2980 |

| Ester C=O | Stretch | ~1740 |

| Amide C=O | Stretch | ~1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. The primary chromophores in this compound are the phenyl ring and the carbonyl groups of the esters and amide. Pure ramipril exhibits absorption bands at 237 nm and 257 nm. researchgate.net The UV-Vis spectrum of this compound is expected to show a similar profile, as deuteration typically has a negligible effect on the electronic transitions that give rise to UV absorption. This technique can be used to confirm the presence of the aromatic ring and is particularly useful for quantitative analysis in chromatographic methods. ethernet.edu.et

X-ray Diffraction (XRD) for Crystalline Form Characterization (if applicable)

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the solid-state properties of a material. usp.org It is the primary method for determining whether a compound is crystalline or amorphous and for identifying different crystalline forms, known as polymorphs. mdpi.com

If this compound is produced as a solid, XRD analysis is critical. A crystalline solid will produce a unique diffraction pattern of sharp peaks, which acts as a fingerprint for that specific crystal lattice. forcetechnology.com In contrast, an amorphous solid will produce a broad halo with no distinct peaks. europa.eu

Studies on the parent drug, ramipril, have shown that it is a crystalline material, but can be converted to an amorphous form. researchgate.net The diffraction pattern of pure ramipril shows sharp, intense peaks indicative of its crystallinity. researchgate.net XRD analysis of this compound would be employed to:

Confirm Crystallinity: Verify the presence of long-range molecular order.

Identify Polymorphs: Ensure batch-to-batch consistency, as different polymorphs can have different physical properties.

Assess Crystalline Purity: Detect the presence of any other crystalline phases or impurities. europa.eu

The analysis involves directing X-rays at the sample and measuring the scattering angles and intensities, which are governed by Bragg's Law (nλ = 2d sinθ). mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomeric Separations

High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for separating it from related impurities or isomers. Given the compound's structure, a reversed-phase HPLC (RP-HPLC) method is typically employed.

Purity Assessment: In an RP-HPLC method, the sample is injected into a nonpolar stationary phase (like a C18 column) and eluted with a polar mobile phase. A typical mobile phase could consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net As the components elute from the column, they are detected, usually by a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~220-260 nm based on its UV-Vis spectrum). The purity of the this compound sample is determined by the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.

Isomeric Separations: HPLC is also capable of separating stereoisomers, which is critical since the therapeutic activity of ramipril is highly dependent on its stereochemistry. The synthesis of this compound must preserve the specific stereocenters of the molecule. Chiral HPLC columns or specific mobile phase additives can be used to resolve different diastereomers or enantiomers, ensuring the isomeric purity of the final product.

Typical HPLC Method Parameters

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilane (C18), e.g., 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) researchgate.net |

| Detection | UV-Vis Detector |

| Application | Chemical Purity Determination, Quantification, Isomeric Purity Analysis |

Comparative Studies with Analogous Compounds and Stereoisomers

Chemical Behavior and Analytical Response Comparison with Non-Deuterated Ramipril (B1678797) Benzyl (B1604629) Ester

The primary distinction between Ramipril Benzyl Ester-d5 and non-deuterated Ramipril Benzyl Ester lies in their mass-to-charge ratio (m/z) in mass spectrometry. This difference is the cornerstone of its use as an internal standard in pharmacokinetic studies. While their chemical reactivity is largely identical, the deuterium (B1214612) labeling in this compound provides a stable isotopic signature that allows for precise quantification of the non-deuterated form in complex biological matrices.

In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), both compounds exhibit similar chromatographic retention times due to their identical molecular structures, apart from the isotopic difference. However, they are easily distinguished by their different molecular weights. nih.govnih.gov This allows for the use of this compound to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods.

| Property | Ramipril Benzyl Ester | This compound |

| Molecular Formula | C30H38N2O5 | C30H33D5N2O5 |

| Molecular Weight | ~506.64 g/mol pharmaffiliates.com | ~511.66 g/mol pharmaffiliates.com |

| Primary Use | Synthetic precursor | Analytical internal standard |

| Analytical Distinction | Lower m/z value | Higher m/z value |

| Chemical Reactivity | Essentially identical to deuterated form | Essentially identical to non-deuterated form |

Differentiation from Ramipril and its Active Metabolite, Ramiprilat (B1678798), in Analytical Systems

This compound, ramipril, and its active metabolite, ramiprilat, are structurally related but possess distinct chemical properties that enable their separation and quantification in analytical systems. Ramipril is a prodrug that is hydrolyzed in the body to the active diacid, ramiprilat. researchgate.net Ramipril Benzyl Ester is a synthetic intermediate in the production of ramipril.

Analytical methods like LC-MS/MS are highly effective in differentiating these compounds. The key differences that allow for their separation and distinct detection are their polarity and mass. Ramiprilat is the most polar of the three, followed by ramipril, and then the much more lipophilic Ramipril Benzyl Ester. This difference in polarity leads to different retention times on a reverse-phase liquid chromatography column.

Furthermore, their molecular weights are significantly different, leading to distinct m/z values in the mass spectrometer. For instance, in one LC-MS/MS method, the precursor to product ion transitions of m/z 417.20 → 117.20 were used to measure ramipril. researchgate.net In another method for ramipril and ramipril-d5 (B562201), the monitored transitions were m/z 415.6 → 154.0 for ramipril and 420.3 → 154.0 for ramipril-d5. researchgate.net

| Compound | Molecular Formula | Molecular Weight (approx.) | Key Differentiating Feature |

| This compound | C30H33D5N2O5 | 511.66 g/mol pharmaffiliates.com | Benzyl ester group, deuterated phenyl group |

| Ramipril | C23H32N2O5 | 416.51 g/mol pharmaffiliates.com | Ethyl ester group |

| Ramiprilat | C21H28N2O5 | 388.46 g/mol simsonpharma.com | Dicarboxylic acid |

Analysis of Stereoisomers and their Impact on Chemical Transformations and Analytical Separations

Ramipril and its derivatives, including this compound, are chiral molecules with multiple stereocenters. The specific stereoisomer (S,S,S)-ramipril is the pharmacologically active form. The presence of other stereoisomers can be considered impurities. The stereochemical configuration of the molecule significantly influences its biological activity and can also affect its chemical transformations and analytical separations.

The separation of stereoisomers is a critical aspect of quality control in the pharmaceutical industry. Chiral chromatography, using a chiral stationary phase, is often employed to separate the different stereoisomers of ramipril and its related compounds. rsc.org The choice of the chiral selector and the mobile phase composition are crucial for achieving optimal separation.

The spatial arrangement of the atoms in different stereoisomers can lead to variations in their interaction with chiral environments, such as enzymes or chiral catalysts. This can result in different rates of chemical reactions or different biological activities. For instance, the hydrolysis of the ester group in Ramipril Benzyl Ester to form ramiprilat is an enzymatic process that is highly stereoselective.

In analytical separations, the different three-dimensional structures of stereoisomers can lead to different retention behaviors on a chiral column. This allows for their individual quantification. The development of stereoselective analytical methods is essential to ensure the purity and efficacy of the final pharmaceutical product.

| Compound | Stereochemistry | Significance |

| (S,S,S)-Ramipril | Specific enantiomer | Pharmacologically active form |

| Other Ramipril Stereoisomers | Diastereomers and enantiomers | Considered impurities |

| This compound | Typically the (S,S,S) isomer | Used to quantify the active isomer of ramipril |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Deuterated Analogs

The synthesis of deuterated compounds, including Ramipril (B1678797) Benzyl (B1604629) Ester-d5, is a critical aspect that underpins their use in various scientific fields. Future research is likely to focus on developing more efficient, selective, and scalable synthetic routes for producing such analogs.

Recent advancements in catalysis offer promising avenues for the synthesis of deuterated esters. mdpi.comnih.gov Methods employing iridium-based catalysts have shown success in the ortho-directed deuterium (B1214612) labeling of aromatic esters. mdpi.comnih.gov These methods could potentially be adapted for the specific deuteration of the benzyl group in Ramipril Benzyl Ester. Furthermore, site-selective deuteration of α-amino esters has been achieved using organocatalysis, which could be relevant for labeling the ramipril backbone. acs.org The development of methods for the late-stage deuteration of complex molecules is also a significant area of research, as it would allow for the introduction of deuterium into a drug molecule at a later stage of the synthesis, providing greater flexibility and efficiency. chemrxiv.org

The use of deuterium oxide (D₂O) as a readily available and inexpensive deuterium source is a key consideration for sustainable and cost-effective synthesis. thieme-connect.comorganic-chemistry.org Researchers have developed methods for the reductive deuteration of aromatic esters using D₂O, which could be a viable strategy for producing Ramipril Benzyl Ester-d5. thieme-connect.comorganic-chemistry.org Photocatalytic deuteration is another emerging technique that offers mild reaction conditions and high site-selectivity, making it an attractive option for the synthesis of complex deuterated molecules. researchgate.net

Future synthetic strategies will likely aim for high isotopic purity and regioselectivity, minimizing the formation of partially deuterated or undesired isomers. The development of robust and scalable methods will be crucial for making deuterated standards like this compound more accessible for a wider range of research applications.

Table 1: Potential Synthetic Approaches for Deuterated Analogs

| Synthetic Strategy | Key Features | Potential Applicability to this compound |

| Iridium-Catalyzed H/D Exchange | Site-selective deuteration of aromatic rings. | Labeling of the phenyl group. mdpi.comnih.gov |

| Organocatalytic Deuteration | Selective deuteration of α-amino esters. | Labeling of the ramipril backbone. acs.org |

| Reductive Deuteration with D₂O | Use of an inexpensive deuterium source. | Synthesis of the deuterated benzyl alcohol precursor. thieme-connect.comorganic-chemistry.org |

| Photocatalytic Deuteration | Mild reaction conditions and high selectivity. | Late-stage functionalization of the ramipril molecule. researchgate.net |

Integration into Advanced Analytical Platforms for High-Throughput Screening and Analysis

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of quantitative measurements. The use of deuterated internal standards is a well-established practice in pharmacokinetic and bioequivalence studies.

The future will see the expanded integration of such standards into more advanced analytical platforms. High-throughput screening (HTS) in drug discovery, for instance, relies on rapid and reliable analytical methods to assess large compound libraries. The inclusion of deuterated internal standards like this compound in HTS assays can significantly improve data quality and confidence in hit identification.

Furthermore, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer enhanced specificity and sensitivity. When coupled with deuterated internal standards, HRMS can provide highly accurate quantitative data, even in complex biological matrices. The development of "dilute-and-shoot" methods, where sample preparation is minimized, also benefits from the use of stable isotope-labeled internal standards to mitigate matrix effects.

The ongoing development of novel analytical techniques, such as multisegment injection-capillary electrophoresis-mass spectrometry (MSI-CE-MS), aims to further increase the speed and efficiency of analysis. The co-migration of the analyte with its deuterated internal standard in such systems provides an additional layer of identification and quantification confidence.

Exploration in Mechanistic Enzymology Studies using Deuterated Probes

Beyond its role in quantification, this compound and similar deuterated probes hold potential for elucidating the mechanisms of enzyme action. The study of kinetic isotope effects (KIEs) is a powerful tool in mechanistic enzymology. nih.govnih.govsfu.ca By replacing a hydrogen atom with a deuterium atom at a specific position in a substrate or inhibitor, researchers can probe whether the cleavage of that C-H bond is a rate-limiting step in the enzymatic reaction. nih.gov

Angiotensin-converting enzyme (ACE) is a hydrolase, and the hydrolysis of its substrates involves complex catalytic steps. While Ramipril is an inhibitor, not a substrate that is turned over, studying the binding and dissociation kinetics with deuterated analogs could provide insights. For instance, differences in the on- and off-rates between the deuterated and non-deuterated forms of the inhibitor could reveal subtle aspects of the binding mechanism.

The principles of using KIEs have been applied to various enzymes, including hydrolases, to understand their transition states. nih.govsfu.capnas.org Future research could involve synthesizing specifically deuterated analogs of ramiprilat (B1678798) (the active metabolite) to study its interaction with ACE in more detail. Such studies could help to refine our understanding of the catalytic mechanism of ACE and the specific interactions that govern inhibitor binding.

Contribution to the Understanding of Structure-Activity Relationships (SAR) through Deuterium Exchange Studies

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has emerged as a powerful technique for studying protein conformational dynamics and drug-protein interactions. nih.govacs.orgsci-hub.st This method measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from the solvent. The rate of exchange is sensitive to the protein's local and global structure, with regions involved in binding or conformational changes showing altered exchange rates.

Future research could utilize HDX-MS to investigate the interaction between ACE and ramipril analogs, including this compound (after its conversion to the active form, ramiprilat-d5). By comparing the deuterium uptake of ACE in its free form versus when it is bound to the inhibitor, researchers can map the binding site and identify allosteric changes in the enzyme's conformation upon binding. nih.govnih.govnih.govacs.org

This approach can provide valuable insights into the structure-activity relationships (SAR) of ACE inhibitors. nih.govscholarsresearchlibrary.com For example, by comparing the HDX-MS profiles of ACE bound to different ramipril analogs with varying potencies, it may be possible to correlate specific conformational changes in the enzyme with inhibitory activity. This information could guide the design of new, more potent, or more selective ACE inhibitors. The combination of HDX-MS with computational modeling can further enhance our understanding of the dynamic nature of drug-receptor interactions. acs.orgnih.gov

Q & A

Q. What are the key synthetic pathways for Ramipril Benzyl Ester-d5, and how do deuterium labels influence its metabolic stability?

this compound is synthesized via esterification and deuteration of ramipril, typically using deuterated benzyl alcohol under catalytic conditions. Deuterium incorporation at specific positions (e.g., aromatic or aliphatic sites) reduces metabolic degradation by cytochrome P450 enzymes, enhancing stability in pharmacokinetic studies . Analytical validation via LC-MS or NMR is critical to confirm deuteration efficiency (>98%) and isotopic purity .

Q. How should researchers validate the identity and purity of this compound in experimental settings?

Use a combination of chromatographic (HPLC, LC-MS) and spectroscopic (NMR, IR) methods. For NMR, compare deuterated and non-deuterated analogs to confirm isotopic substitution patterns. Purity assessments require mass balance calculations, with residual solvents quantified via GC-MS. Reference standards from authoritative sources (e.g., Santa Cruz Biotechnology) should be cross-validated using published spectral libraries .

Q. What are the primary applications of this compound in pharmacological research?

As a deuterated analog, it serves as an internal standard in quantitative mass spectrometry for ramipril and its metabolites. It is also used to study angiotensin-converting enzyme (ACE) inhibition mechanisms in vitro, particularly to isolate isotopic effects on enzyme binding kinetics .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in deuterium isotope effects on ACE inhibition efficacy?

Contradictions may arise from variable deuteration sites or enzyme isoforms. Use a controlled comparative study:

- Group 1 : this compound with deuterium at metabolically labile positions.

- Group 2 : Non-deuterated ramipril benzyl ester. Measure IC50 values against purified ACE isoforms (e.g., somatic vs. testicular ACE) using fluorogenic substrates. Statistical analysis (ANOVA with post-hoc tests) identifies significant differences in inhibition potency, controlling for batch variability .

Q. What methodological considerations are critical when using this compound in animal models of cardiovascular disease?

- Dosing : Adjust for isotopic mass differences (e.g., molar equivalence vs. non-deuterated analogs).

- Tissue Sampling : Validate deuterated compound stability in plasma and target tissues (e.g., aortic valves) via LC-MS/MS at multiple timepoints.

- Controls : Include sham-treated and non-deuterated ramipril groups to isolate isotopic effects. Refer to the rabbit aortic stenosis model ( ) for protocols on valvular thioredoxin-interacting protein quantification and endothelial function assays .

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo studies?

Discrepancies often stem from protein binding or tissue distribution differences.

- In vitro : Use hepatocyte incubation to assess metabolic clearance rates.

- In vivo : Perform radiolabeled tracer studies (e.g., ^3H-Ramipril Benzyl Ester-d5) to track biodistribution. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile data, incorporating parameters like tissue-to-plasma partition coefficients .

Q. What strategies optimize the use of this compound in isotope dilution mass spectrometry (IDMS)?

- Calibration Curves : Prepare using a 1:1 molar ratio of deuterated and non-deuterated ramipril.

- Matrix Effects : Validate in biological matrices (e.g., serum, urine) via spike-and-recovery experiments.

- Limits of Quantification (LOQ) : Aim for ≤1 ng/mL sensitivity, achievable with high-resolution MS (Q-TOF or Orbitrap) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response relationships in ACE inhibition studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Compare deuterated vs. non-deuterated analogs using a paired t-test or Wilcoxon signed-rank test for non-normal distributions. Report confidence intervals and effect sizes to contextualize isotopic impacts .

Q. What are the best practices for reporting conflicting results in deuterium isotope studies?

- Transparency : Disclose deuteration sites, purity, and batch variability.

- Meta-Analysis : Aggregate data from multiple labs using random-effects models to identify consensus trends.

- Error Sources : Discuss potential confounders (e.g., enzyme lot variability, solvent interactions) .

Experimental Design Frameworks

Q. How can the PICOT framework structure a study on this compound’s renal protective effects?

- Population : Diabetic nephropathy models (e.g., streptozotocin-induced rats).

- Intervention : this compound at 1 mg/kg/day.

- Comparison : Non-deuterated ramipril and placebo.

- Outcome : Serum creatinine doubling time, glomerular filtration rate.

- Time : 12-week follow-up.

This aligns with the Collaborative Study Group’s methodology (), emphasizing blood pressure-independent renoprotective mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。